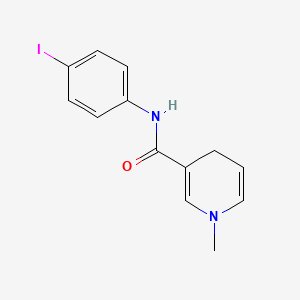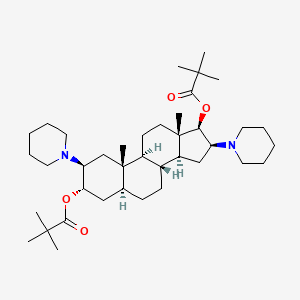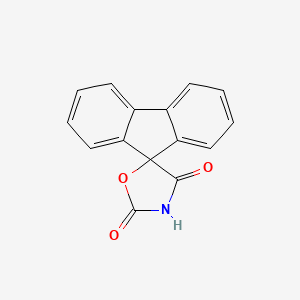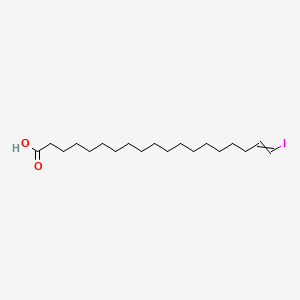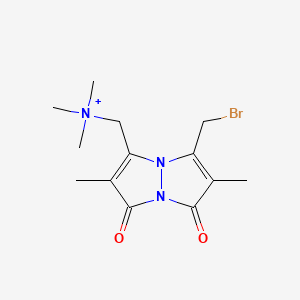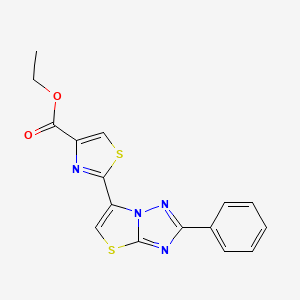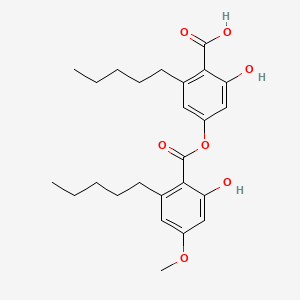
Perlatolinic acid
Descripción general
Descripción
Perlatolinic acid is a depside, a type of compound found in lichens . It has been identified as a constituent of the lichen species Cetrelia monachorum . It has been found to have anti-inflammatory properties .
Synthesis Analysis
Perlatolinic acid is isolated from the ethanolic crude extract of the lichen Cetrelia monachorum . The extract also contains other constituents, including depsides and derivatives of orsellinic acid, olivetolic acid, and olivetol .Molecular Structure Analysis
Perlatolinic acid is a complex molecule with a total of 65 bonds. It contains 33 non-H bonds, 14 multiple bonds, 13 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic carboxylic acid, 1 aromatic ester, 1 hydroxyl group, and 2 aromatic hydroxyls .Chemical Reactions Analysis
Perlatolinic acid has been found to inhibit microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase . These enzymes are involved in the inflammatory response, suggesting that perlatolinic acid may have anti-inflammatory properties .Aplicaciones Científicas De Investigación
Neuroactive Properties in CNS Disorders
Perlatolic acid, a compound derived from lichens, has been explored for its potential in treating central nervous system (CNS) disorders. It exhibits neurotrophic activity, encouraging neurite outgrowth in murine neuroblastoma Neuro2A cells. Notably, perlatolic acid demonstrates acetylcholine esterase (AChE) inhibition activity and potent proneurogenic activity, suggesting its relevance in CNS therapeutic applications. It modulates the expression of neurotrophic markers like BDNF and NGF and increases acetyl H3 and H4 protein levels, indicators of its neuroactive properties (Reddy et al., 2016).
Phytotoxicity and Potential as Natural Herbicides
Research on perlatolic acid also includes its phytotoxic effects. A study assessing its impact on seed germination and growth in lettuce and onion seeds revealed low phytotoxicity on lettuce germination. Perlatolic acid was found to be the most active compound among its derivatives, indicating its potential as a natural herbicide. The study suggested the utility of certain perlatolic acid derivatives in controlling dicotyledon and monocotyledon species (Peres et al., 2016).
Antioxidant and Photoprotective Activity
Perlatolic acid has shown promising results as an antioxidant and a photoprotector against UV-B radiation. In a study involving secondary metabolites isolated from lichens, perlatolic acid stood out as the most effective among seven molecules tested. This highlights its potential in skincare and protective applications against UV radiation (Mollinedo et al., 2003).
Role in Lichen Growth and Response to Environment
Perlatolic acid's influence extends to the growth and environmental response of lichens. In a fertilization experiment on Cladina stellaris, a lichen, the concentration of perlatolic acid was non-responsive to increased nutrient input, suggesting a complex relationship between secondary metabolites in lichens and their environmental conditions. This study contributes to understanding the ecological adaptability and chemical ecology of lichens (Hyvärinen et al., 2002).
Immunomodulatory Potential
Perlatolic acid has been assessed for its potential immunomodulatory effects. A study investigating its influence on hydrogen peroxide and nitric oxide release in mouse macrophage cells indicated that perlatolic acid and its derivatives can stimulate the release of these immune response mediators. This suggests a role for perlatolic acid in modulating immune responses (Carlos et al., 2009).
Propiedades
IUPAC Name |
2-hydroxy-4-(2-hydroxy-4-methoxy-6-pentylbenzoyl)oxy-6-pentylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O7/c1-4-6-8-10-16-13-19(15-20(26)22(16)24(28)29)32-25(30)23-17(11-9-7-5-2)12-18(31-3)14-21(23)27/h12-15,26-27H,4-11H2,1-3H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAQXQVSEKIWBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200943 | |
| Record name | Perlatolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perlatolinic acid | |
CAS RN |
529-47-5 | |
| Record name | Perlatolinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perlatolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



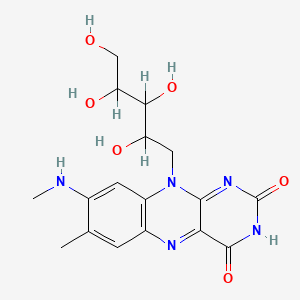
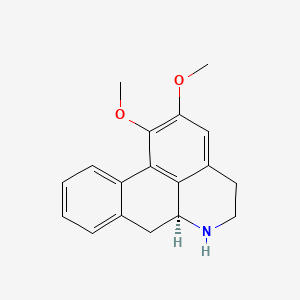
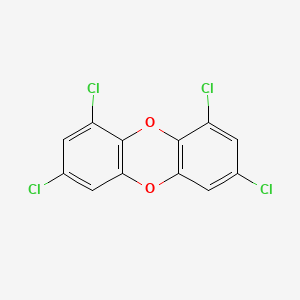
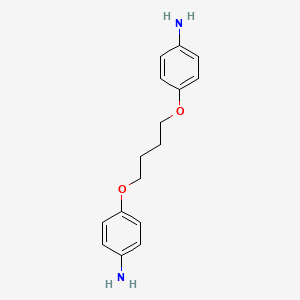
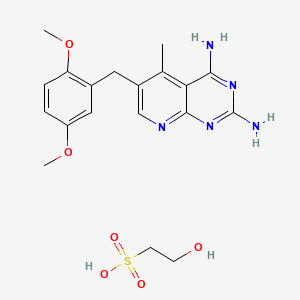
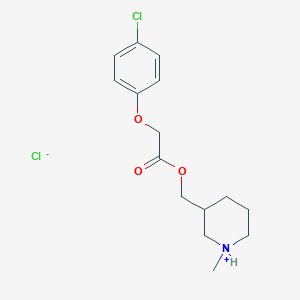
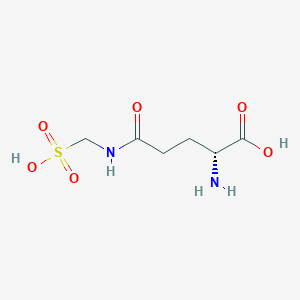
![4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane](/img/structure/B1219473.png)
